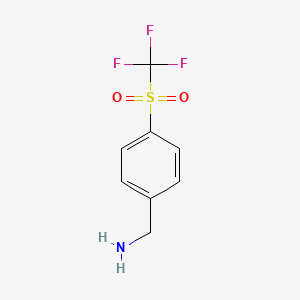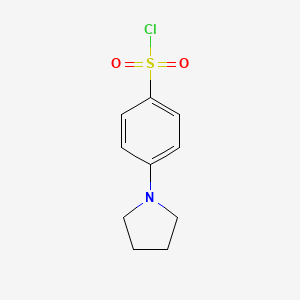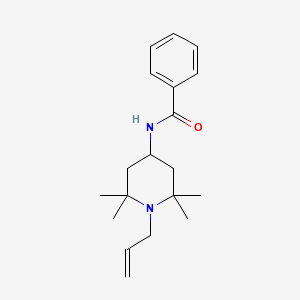
2,4,6-Trichloro-1,3,5-benzenemethanoltriacetate, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Trichloro-1,3,5-benzenemethanoltriacetate (TCBTA) is an organochlorine compound that is used in a variety of scientific and industrial applications. It is a colorless solid with a melting point of approximately 120-122°C. TCBTA is synthesized from 1,3,5-benzenetriol, which is reacted with trichloroacetic acid in the presence of a catalyst to form TCBTA. This compound has been studied extensively in the past few decades due to its wide range of applications, including its use as an insecticide, a fungicide, and a preservative.
Mécanisme D'action
The mechanism of action of 2,4,6-Trichloro-1,3,5-benzenemethanoltriacetate, 95% is not completely understood, however, it is believed to act as an inhibitor of the enzyme acetylcholinesterase. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine, which plays an important role in the transmission of nerve signals. By inhibiting the enzyme, 2,4,6-Trichloro-1,3,5-benzenemethanoltriacetate, 95% can interfere with the transmission of nerve signals, which can lead to a variety of effects, including paralysis and death.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,4,6-Trichloro-1,3,5-benzenemethanoltriacetate, 95% have been studied extensively. It has been shown to have a wide range of effects on the body, including the inhibition of acetylcholinesterase, the inhibition of protein synthesis, and the inhibition of cell growth. Additionally, 2,4,6-Trichloro-1,3,5-benzenemethanoltriacetate, 95% has been shown to have an effect on the immune system, as it has been shown to decrease the production of inflammatory cytokines and increase the production of anti-inflammatory cytokines. Additionally, 2,4,6-Trichloro-1,3,5-benzenemethanoltriacetate, 95% has been shown to have an effect on the cardiovascular system, as it has been shown to reduce blood pressure and reduce the risk of cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 2,4,6-Trichloro-1,3,5-benzenemethanoltriacetate, 95% in laboratory experiments is its high reactivity and stability. 2,4,6-Trichloro-1,3,5-benzenemethanoltriacetate, 95% is also relatively non-toxic, making it a safe compound to work with in the laboratory. Additionally, 2,4,6-Trichloro-1,3,5-benzenemethanoltriacetate, 95% is relatively inexpensive, making it an economical choice for laboratory experiments. However, there are some limitations to the use of 2,4,6-Trichloro-1,3,5-benzenemethanoltriacetate, 95% in the laboratory. It is a volatile compound, and can easily evaporate if not stored properly. Additionally, it is not soluble in water, making it difficult to work with in aqueous solutions.
Orientations Futures
There are a variety of potential future directions for the use of 2,4,6-Trichloro-1,3,5-benzenemethanoltriacetate, 95%. One potential direction is the development of new synthetic methods for the synthesis of 2,4,6-Trichloro-1,3,5-benzenemethanoltriacetate, 95%. Additionally, further research into the biochemical and physiological effects of 2,4,6-Trichloro-1,3,5-benzenemethanoltriacetate, 95% could lead to the development of new treatments for various diseases. Additionally, further research into the mechanism of action of 2,4,6-Trichloro-1,3,5-benzenemethanoltriacetate, 95% could lead to the development of new insecticides, fungicides, and preservatives. Finally, further research into the use of 2,4,6-Trichloro-1,3,5-benzenemethanoltriacetate, 95% in the production of polymers, resins, and plastics could lead to the development of new materials with improved properties.
Méthodes De Synthèse
The synthesis of 2,4,6-Trichloro-1,3,5-benzenemethanoltriacetate, 95% is a relatively straightforward process that involves the reaction of 1,3,5-benzenetriol with trichloroacetic acid in the presence of a catalyst. The reaction is typically carried out in aqueous solution and is typically carried out at temperatures between 100-120°C. The reaction is typically complete within a few hours. The yield of the reaction is typically high, with yields ranging from 80-95%.
Applications De Recherche Scientifique
2,4,6-Trichloro-1,3,5-benzenemethanoltriacetate, 95% has a wide range of scientific applications, including its use as an insecticide, a fungicide, and a preservative. It is used in the laboratory as a reagent in organic synthesis reactions, as well as a reactant in the synthesis of other compounds. It is also used in the production of polymers, resins, and plastics. Additionally, 2,4,6-Trichloro-1,3,5-benzenemethanoltriacetate, 95% has been used in the treatment of various diseases, including cancer and HIV.
Propriétés
IUPAC Name |
[3,5-bis(acetyloxymethyl)-2,4,6-trimethylphenyl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O6/c1-10-16(7-22-13(4)19)11(2)18(9-24-15(6)21)12(3)17(10)8-23-14(5)20/h7-9H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTQVKYORBFUIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1COC(=O)C)C)COC(=O)C)C)COC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Tris-(acetoxymethyl)-2,4,6-trimethylbenzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(7-Bromo-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-acetonitrile](/img/structure/B6322031.png)




![4-Benzyl-1,4-diazabicyclo[3.2.1]octane](/img/structure/B6322072.png)







